molecular formula C6H8Cl2N2 B146397 2-Chlorophenylhydrazine hydrochloride CAS No. 41052-75-9

2-Chlorophenylhydrazine hydrochloride

Cat. No. B146397
CAS RN: 41052-75-9
M. Wt: 142.58 g/mol
InChI Key: ADODRSVGNHNKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenylhydrazine hydrochloride is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic molecules. It is characterized by the presence of a chlorophenyl group attached to a hydrazine moiety, with the entire molecule protonated and paired with a chloride ion to form a hydrochloride salt.

Synthesis Analysis

The synthesis of 2-chlorophenylhydrazine derivatives can be achieved through various methods. For instance, 3,4-dichlorophenylhydrazine hydrochloride was synthesized from 3,4-dichloroanilin, followed by cyclization with ethyl acetoacetate . Another example includes the synthesis of p-chlorophenylhydrazone derivatives, where p-chlorophenylhydrazine hydrochloride reacts with other compounds at room temperature in ethanol . These methods highlight the versatility of 2-chlorophenylhydrazine hydrochloride in forming a wide range of chemical structures under different reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-chlorophenylhydrazine hydrochloride derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the structure of a p-chlorophenylhydrazone derivative was determined to have an almost planar conformation and possesses an (E) configuration with respect to the C=N double bond . The molecular structure is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry .

Chemical Reactions Analysis

2-Chlorophenylhydrazine hydrochloride is reactive and can participate in various chemical reactions. It can be used to synthesize arylidene-hydrazinyl-thiazolines and their precursors , and it can also undergo condensation/cyclization reactions to form pyrazole derivatives . The reactivity of this compound makes it a valuable building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chlorophenylhydrazine hydrochloride derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds, such as N-H...N and N-H...Cl, can affect the compound's solubility and stability . The crystal structure can also be stabilized by intramolecular hydrogen bonds, as observed in various derivatives . These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

1. Wastewater Treatment

2-Chlorophenylhydrazine hydrochloride is an intermediate in pesticide and medicine production, generating toxic wastewater. Research by Bao Xi-zhi (2013) highlights the use of resin adsorption and Fenton oxidation for effective wastewater treatment, significantly improving biodegradability.

2. Synthesis of Pharmaceuticals

Zhang Heng-qian (2015) studied the use of 2-Chlorophenylhydrazine hydrochloride for synthesizing specific pharmaceutical compounds. Under optimal conditions, the yield of the target compound was 99.0% with a purity higher than 99% (Zhang Heng-qian, 2015).

3. Environmental Analysis

Research on the detection of water pollutants like hydrazine and 4-chlorophenol has utilized related compounds. Tahernejad-Javazmi et al. (2018) employed a nanostructure-amplified sensor for sensitive detection of these pollutants, indicating potential applications for 2-Chlorophenylhydrazine hydrochloride in similar contexts (Tahernejad-Javazmi et al., 2018).

4. Analytical Chemistry

In analytical chemistry, methods like spectrophotometry utilize compounds like 2,2-diphenyl-1-picrylhydrazyl for assaying pharmaceuticals. This demonstrates the broader applicative scope of hydrazine derivatives in analytical methods, as reported by H. Salem (2000).

Safety And Hazards

2-Chlorophenylhydrazine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

(2-chlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADODRSVGNHNKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961413
Record name (2-Chlorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenylhydrazine hydrochloride

CAS RN

41052-75-9
Record name 2-Chlorophenylhydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41052-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorophenylhydrazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorophenylhydrazine hydrochloride
Reactant of Route 2
2-Chlorophenylhydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chlorophenylhydrazine hydrochloride
Reactant of Route 4
2-Chlorophenylhydrazine hydrochloride
Reactant of Route 5
2-Chlorophenylhydrazine hydrochloride
Reactant of Route 6
2-Chlorophenylhydrazine hydrochloride

Citations

For This Compound
59
Citations
YW Huang, RM Hu, FY Chu, HR Lin… - Journal of Antimicrobial …, 2013 - academic.oup.com
… However, the emrRCABsm operon could not be derepressed by CCCP, nalidixic acid, TCS, 2-chlorophenylhydrazine hydrochloride or salicylate, which are known to be possible …
Number of citations: 58 academic.oup.com
HJ Sipe, AR Jaszewski, RP Mason - Chemical research in …, 2004 - ACS Publications
… Benzoic hydrazide, 2-chlorophenylhydrazine hydrochloride, 3-chlorophenylhydrazine hydrochloride, 4-chlorophenylhydrazine hydrochloride, DTPA, Hb, iproniazid, isonicotinic …
Number of citations: 21 pubs.acs.org
R Al-Saheb, S Makharza, F Al-Battah… - Bioscience …, 2020 - portlandpress.com
… The other schemes represent the reaction of admantyl chalcone with (B) phynelhydralzine hydrochloride to produce RS-2, (C) 2-chlorophenylhydrazine hydrochloride for RS-3, (D) (4-…
Number of citations: 8 portlandpress.com
JSD Kumar, J Prabhakaran, V Arango… - Bioorganic & medicinal …, 2004 - Elsevier
… Compound 2 was initially treated with LiHMDS and diethyloxalate followed by coupling the enolate with 2-chlorophenylhydrazine hydrochloride and cyclization of the imine derivative …
Number of citations: 21 www.sciencedirect.com
A Bosetti, D Bianchi, P La Porta, F Bettarini… - researchgate.net
… The mixture was stirred at 25 C for 1 hour and added to a suspension of 2-chlorophenylhydrazine hydrochloride (0.172 g, 0.96 mmol) and triethylamine (0.14 ml, 0.96 mmol) in …
Number of citations: 0 www.researchgate.net
A Balbi, M Anzaldi, M Mazzei, M Miele… - Bioorganic & medicinal …, 2006 - Elsevier
Five- and six-membered heterocyclic ionone-like derivatives 4–6 have been synthesised in one step and with good yield from the key intermediate 3a and appropriate bifunctional …
Number of citations: 48 www.sciencedirect.com
YY Huang, K Kaneko, H Takayama, M Kimura… - Tetrahedron letters, 2011 - Elsevier
… 4-Bromophenylhydrazine hydrochloride, 2-chlorophenylhydrazine hydrochloride, 3-chlorophenylhydrazine hydrochloride, 4-chlorophenylhydrazine hydrochloride, ethyl benzoylacetate, …
Number of citations: 14 www.sciencedirect.com
R Katoch-Rouse, OA Pavlova, T Caulder… - Journal of medicinal …, 2003 - ACS Publications
Exploration of the central CB 1 cannabinoid receptors using positron emission tomography (PET) will allow for an understanding of the pharmacological and physiological role played …
Number of citations: 160 pubs.acs.org
K Haav, SA Kadam, L Toom, PA Gale… - The Journal of …, 2013 - ACS Publications
… We attempted the reaction of cyclohexane-1,2-dione with 2-chlorophenylhydrazine hydrochloride followed by dehydrogenation using p-chloranil to obtain a mixture of compounds 12 …
Number of citations: 37 pubs.acs.org
SR Donohue, C Halldin, VW Pike - Bioorganic & medicinal chemistry, 2006 - Elsevier
… A portion of the lithium salt (1.0 g, 3.46 mmol) was suspended in ethanol (70%; 10 mL) and added to 2-chlorophenylhydrazine hydrochloride (616 mg, 3.46 mmol). The mixture was …
Number of citations: 51 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.